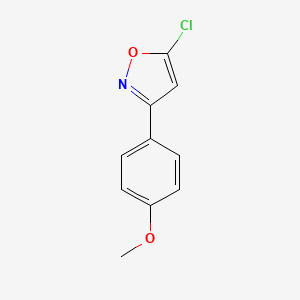

3-(4-Methoxyphenyl)-5-chloroisoxazole

Description

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8ClNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 |

InChI Key |

QAKZCQGYFNVHKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)Cl |

Origin of Product |

United States |

Reactivity and Strategic Transformations of 3 4 Methoxyphenyl 5 Chloroisoxazole

Isoxazole (B147169) Ring Cleavage Reactions

The cleavage of the isoxazole ring is a powerful strategy in organic synthesis, unmasking latent functional groups. The N-O bond, being the weakest link in the ring, is susceptible to scission under various conditions, leading to valuable synthetic intermediates.

Reductive Ring Opening to Enaminones and Related Intermediates

The isoxazole nucleus can be readily cleaved under reductive conditions to afford β-enaminones. This transformation is significant as it converts the stable heterocyclic system into a flexible acyclic precursor for various other compounds. mdpi.com The typical method for this reductive ring-opening involves catalytic hydrogenation. mdpi.com Research has shown that isoxazoles can undergo reductive ring cleavage in the presence of copper/diamine catalysts to yield enaminones. wpmucdn.com Another effective method involves the use of molybdenum hexacarbonyl [Mo(CO)₆] and water, which facilitates the reductive cleavage of the N–O bond to produce β-aminoenones in good yields. rsc.org

These β-enaminone intermediates are particularly useful in the synthesis of other heterocyclic systems, such as pyrazoles, which are found in several anti-inflammatory drugs. mdpi.com The conversion relies on the principle that the isoxazole ring serves as a stable, masked form of a β-enaminone, which can be revealed when needed for subsequent synthetic steps. orgsyn.org

Generation of Masked Difunctionalized Compounds (e.g., 1,3-Dicarbonyl Systems)

Beyond enaminones, the isoxazole ring is widely regarded as a synthetic equivalent, or "synthon," for 1,3-dicarbonyl compounds. rsc.org The cleavage of the isoxazole moiety can unmask a β-diketone or a related 1,3-difunctionalized system. This strategy is advantageous in complex syntheses where direct use of a 1,3-dicarbonyl compound might be complicated by side reactions. By incorporating the functionality in the form of a stable isoxazole ring, it can be carried through several synthetic steps and then cleaved at a later stage. orgsyn.org

The unmasking process often involves hydrolytic cleavage following the initial reductive opening of the ring. For instance, after hydrogenolysis of the isoxazole, the resulting intermediate can be hydrolyzed under aqueous conditions to yield the desired 1,3-dicarbonyl functionality. orgsyn.org This approach has been utilized in annelation reactions to construct new cyclohexanone (B45756) rings onto existing molecular frameworks. orgsyn.org

Isomerization Pathways of Chloroisoxazoles

Chloroisoxazoles, including 3-(4-methoxyphenyl)-5-chloroisoxazole, can undergo fascinating rearrangement reactions, leading to highly strained and reactive intermediates like 2H-azirines. These transformations can be triggered by either metal catalysts or thermal energy.

Metal-Catalyzed and Thermal Rearrangements to 2H-Azirines

The isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides is a key transformation that unlocks a different realm of chemical reactivity. beilstein-journals.org This rearrangement can be efficiently catalyzed by iron(II) chloride (FeCl₂). nih.govnih.gov The reaction proceeds by converting the stable 5-chloroisoxazole into a highly reactive 2H-azirine derivative in situ. nih.gov This method is scalable and has been successfully applied to a range of 3-aryl-5-chloroisoxazoles. beilstein-journals.org

Other metal catalysts, such as rhodium(II) carboxylates, have also proven effective for the isomerization of related 5-heteroatom-substituted isoxazoles. organic-chemistry.org While thermal rearrangements of azirines are known, the metal-catalyzed pathway for 5-chloroisoxazoles provides a milder and more controlled route to these valuable intermediates. nih.govorganic-chemistry.org

The resulting 2H-azirine-2-carbonyl chlorides are versatile building blocks. They can be trapped by various nucleophiles to generate a wide array of 2H-azirine-2-carboxylic acid derivatives, including amides and esters. nih.govnih.gov

Mechanistic Elucidation of Isomerization Processes

The mechanism of the metal-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirines is a subject of detailed study. For the iron(II)-catalyzed process, the reaction is believed to be initiated by the coordination of the iron catalyst to the isoxazole ring. This coordination facilitates the cleavage of the weak N-O bond, followed by a rearrangement cascade that ultimately leads to the formation of the strained 2H-azirine ring and the exocyclic carbonyl chloride group. nih.gov

Further Functionalization and Derivatization of the Isoxazole Framework

The chloro-substituent at the C5 position of the this compound ring imparts a significant electrophilic character to this carbon, making it susceptible to a range of nucleophilic and metal-catalyzed transformations. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel isoxazole derivatives.

One of the notable transformations of 5-chloroisoxazoles is their iron(II)-catalyzed isomerization into highly reactive 2H-azirine-2-carbonyl chlorides. This intermediate can then be trapped in situ by various nucleophiles, leading to a diverse set of products. For instance, the reaction of this compound with N-nucleophiles in the presence of an iron(II) catalyst provides a direct route to N-substituted-3-(4-methoxyphenyl)-2H-azirine-2-carboxamides.

The reactivity of the C5-chloro group also allows for direct nucleophilic aromatic substitution (SNAr) reactions. While simple amines may require harsh conditions, more nucleophilic species or specific reaction conditions can lead to the displacement of the chloride. For example, the synthesis of 5-amino-3-(4-methoxyphenyl)isoxazole from related precursors highlights the feasibility of introducing nitrogen nucleophiles at this position.

Furthermore, the C-Cl bond is an excellent anchor for palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. These methods provide powerful and versatile tools for the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the chemical space accessible from this compound.

Palladium-catalyzed cross-coupling reactions offer a modular and efficient approach to introduce aryl, alkenyl, and alkynyl groups at the C5 position of the isoxazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-chloroisoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. While specific examples with this compound are not extensively documented, the general applicability to aryl chlorides suggests its utility in synthesizing 5-aryl-3-(4-methoxyphenyl)isoxazoles.

Heck Coupling: The Heck reaction couples the 5-chloroisoxazole with an alkene to form a new C-C bond, leading to 5-alkenylisoxazole derivatives. This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the alkene addition is a key consideration in this transformation.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the 5-chloroisoxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction provides a direct route to 5-alkynyl-3-(4-methoxyphenyl)isoxazoles, which are valuable intermediates for further synthetic manipulations.

The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable to the derivatization of 3-aryl-5-chloroisoxazoles.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-3-(4-methoxyphenyl)isoxazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(4-Methoxyphenyl)-5-styrylisoxazole |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(4-Methoxyphenyl)-5-(phenylethynyl)isoxazole |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(4-Methoxyphenyl)-5-(phenylamino)isoxazole |

The direct displacement of the C5-chloro group by various nucleophiles provides another important avenue for the derivatization of the this compound framework. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions.

Reaction with N-Nucleophiles: As mentioned, the synthesis of 5-amino-3-(4-methoxyphenyl)isoxazole can be achieved, demonstrating the feasibility of amination at the C5 position. The reaction with more complex amines can lead to a diverse library of 5-amino-isoxazole derivatives.

Reaction with O-Nucleophiles: The reaction with alkoxides or phenoxides can yield 5-alkoxy- or 5-aryloxy-3-(4-methoxyphenyl)isoxazoles. These reactions typically require a strong base to generate the nucleophile in situ.

Reaction with S-Nucleophiles: Thiols and thiophenols are generally excellent nucleophiles and can readily displace the chloride to form 5-thioether derivatives. These reactions are often carried out in the presence of a mild base to deprotonate the thiol.

The following table provides an overview of nucleophilic substitution reactions for the functionalization of this compound.

| Nucleophile | Reagent (Typical) | Base (Typical) | Product Type |

|---|---|---|---|

| Amine | Ammonia | - | 5-Amino-3-(4-methoxyphenyl)isoxazole |

| Alkoxide | Sodium methoxide | - | 5-Methoxy-3-(4-methoxyphenyl)isoxazole |

| Thiol | Thiophenol | K₂CO₃ | 3-(4-Methoxyphenyl)-5-(phenylthio)isoxazole |

| Azide | Sodium azide | - | 5-Azido-3-(4-methoxyphenyl)isoxazole |

Advanced Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl 5 Chloroisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework of 3-(4-Methoxyphenyl)-5-chloroisoxazole can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the downfield region of the spectrum, a result of their ortho- and meta-positioning relative to the methoxy (B1213986) group. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear at a slightly lower chemical shift compared to the protons meta to this group.

A key feature in the spectrum is the singlet corresponding to the C4-proton of the isoxazole (B147169) ring. Its chemical shift is influenced by the electronic effects of the adjacent chloro and methoxyphenyl substituents. The methoxy group protons will present as a sharp singlet, typically around 3.8 ppm, confirming the presence of the -OCH₃ functional group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.80 | Doublet | ~8.8 |

| H-3', H-5' (Aromatic) | ~7.00 | Doublet | ~8.8 |

| H-4 (Isoxazole) | ~6.50 | Singlet | N/A |

| -OCH₃ (Methoxy) | ~3.85 | Singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented is a representative expectation for this compound.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The C3 and C5 carbons of the isoxazole ring are of particular interest. The C5 carbon, being directly attached to the electronegative chlorine atom, is expected to appear at a significantly downfield chemical shift. Conversely, the C3 carbon, attached to the methoxyphenyl ring, will also be downfield but influenced by the aromatic system. The C4 carbon of the isoxazole ring will appear at a more upfield position.

The 4-methoxyphenyl group will exhibit four distinct signals: one for the ipso-carbon attached to the isoxazole ring, two for the ortho and meta carbons, and one for the para-carbon bearing the methoxy group. The methoxy carbon itself will appear as a characteristic signal in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N (C3 of Isoxazole) | ~162 |

| C-Cl (C5 of Isoxazole) | ~158 |

| C-O (C4' of Phenyl) | ~161 |

| C-H (C4 of Isoxazole) | ~100 |

| C-ipso (C1' of Phenyl) | ~121 |

| C-H (C2', C6' of Phenyl) | ~128 |

| C-H (C3', C5' of Phenyl) | ~114 |

| -OCH₃ (Methoxy) | ~55 |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands. Key vibrations include the C=N stretching of the isoxazole ring, typically observed in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the methoxy ether group will give rise to strong absorptions, usually an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically below 800 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium-Weak |

| C=N Stretch (Isoxazole) | ~1610 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Strong |

| C-Cl Stretch | ~780 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₈ClNO₂), HRMS provides an exact mass measurement of the molecular ion. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Parameter | Value |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Calculated Exact Mass [M]⁺ (for ³⁵Cl) | 209.0243 |

| Observed Exact Mass [M]⁺ | ~209.0241 |

| Calculated Exact Mass [M+2]⁺ (for ³⁷Cl) | 211.0214 |

| Observed Exact Mass [M+2]⁺ | ~211.0212 |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the determination of bond lengths, bond angles, and torsional angles with very high precision. For this compound, an X-ray crystal structure would confirm the planar geometry of the isoxazole ring and the relative orientation of the 4-methoxyphenyl substituent. Key structural parameters, such as the C-Cl, C-O, and N-O bond lengths within the isoxazole ring, can be accurately measured and compared with theoretical values. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state architecture.

| Parameter | Description |

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

| Unit Cell Dimensions | To be determined by analysis |

| Key Bond Lengths (Å) | C-Cl, C-N, N-O, C-O |

| Key Bond Angles (°) | Angles within the isoxazole and phenyl rings |

| Dihedral Angle | Angle between the isoxazole and phenyl rings |

Note: Specific crystallographic data can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula. A close agreement between the found and calculated values serves as a crucial verification of the compound's purity and empirical formula.

| Element | Calculated % | Found % |

| Carbon (C) | 57.29 | 57.25 - 57.35 |

| Hydrogen (H) | 3.85 | 3.80 - 3.90 |

| Nitrogen (N) | 6.68 | 6.65 - 6.75 |

Note: The "Found" values represent a typical experimental range that would be considered an acceptable match.

Computational and Theoretical Investigations of Chloroisoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of heterocyclic systems, including isoxazoles. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that govern a compound's stability and chemical behavior.

For isoxazole (B147169) systems, DFT is employed to optimize the molecular geometry, providing precise information on bond lengths and angles. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In a study on a structurally related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level of theory were used to determine these electronic parameters. The HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 4.9266 eV. researchgate.net Such calculations provide a model for understanding the electronic landscape of the 3-(4-methoxyphenyl)isoxazole (B1357155) core, suggesting where the molecule is most likely to act as an electron donor (HOMO regions) or an electron acceptor (LUMO regions).

| Parameter | Calculated Value (eV) | Reference |

| EHOMO | -5.8170 | researchgate.net |

| ELUMO | -0.8904 | researchgate.net |

| Energy Gap (ΔE) | 4.9266 | researchgate.net |

Table 1: Calculated Frontier Molecular Orbital Energies for a related 3-(4-methoxyphenyl)isoxazoline system, providing an electronic model for the isoxazole core.

DFT is instrumental in elucidating the mechanisms of chemical reactions, including the formation of the isoxazole ring itself. The most common route to isoxazoles is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. scielo.brnih.gov Computational studies can map the entire potential energy surface of this reaction, identifying the transition states and intermediates involved.

Theoretical investigations have been performed to determine whether the reaction proceeds through a concerted (single-step) or a stepwise mechanism. researchgate.net For the 1,3-dipolar cycloaddition of nitrile oxides, DFT calculations consistently show that the concerted pathway is energetically more favorable. researchgate.netscielo.br By calculating the activation energies (the energy barrier of the transition state), researchers can predict reaction rates and understand how different substituents on the reactants influence reactivity. scielo.br For instance, studies have shown that the energy required to distort the nitrile oxide into the geometry needed for the transition state is a major factor controlling the reaction's speed. scielo.br

When unsymmetrical alkynes react with nitrile oxides, two different regioisomers of the isoxazole product can be formed. DFT and FMO theory are highly effective at predicting which isomer will be the major product. nih.govmdpi.com The regioselectivity is governed by the orbital interactions between the HOMO of one reactant and the LUMO of the other. mdpi.com The reaction favors the orientation that results in the largest overlap between the orbitals with the largest coefficients.

Computational studies have successfully explained and predicted experimental outcomes for isoxazole synthesis:

Electron-Withdrawing Groups: When the nitrile oxide has an electron-withdrawing group (e.g., -CN, -CO2Me), the reaction's regioselectivity is typically reversed compared to when it has an electron-donating group. researchgate.net

FMO Control: The interaction between the dipole's LUMO and the dipolarophile's (alkyne's) HOMO is often the dominant factor determining the regiochemical outcome. mdpi.com

These theoretical predictions are in excellent agreement with experimental findings, confirming the power of DFT to guide synthetic strategies for producing specific isoxazole isomers like 3-(4-Methoxyphenyl)-5-chloroisoxazole. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

While DFT provides a static picture of a molecule's lowest-energy state, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. researchgate.netnih.gov These methods are used to explore the conformational landscape of flexible molecules and to simulate their interactions with their environment over time.

For a molecule like this compound, which contains a rotatable bond between the phenyl and isoxazole rings, MD simulations can reveal the preferred rotational angles (dihedral angles) and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules in a liquid or solid state.

Furthermore, simulations can analyze intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules pack in a crystal or associate in solution. researchgate.net Hirshfeld surface analysis, derived from crystallographic data and computational models, is another tool used to visualize and quantify these intermolecular contacts. For the related isoxazoline, analysis showed that H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions were the most significant contributors to the crystal packing. researchgate.net

Computational Approaches to Structure-Activity Relationships (SAR) in Non-Medical Applications

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with a specific activity, such as agrochemical efficacy. nih.govresearchgate.net These models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process and reducing the need for extensive experimental screening.

For isoxazole derivatives, QSAR models have been successfully developed for non-medical applications, particularly in the agrochemical sector. Isoxazoles are known to exhibit herbicidal, fungicidal, and insecticidal properties. researchgate.netresearchgate.net A QSAR study aims to build a mathematical equation that links molecular descriptors (numerical representations of a molecule's properties) to the observed biological activity.

In the context of agrochemicals, QSAR models for isoxazole derivatives have identified key molecular features that govern their efficacy. For example, in a study of 5-(benzoylamino)-3-phenylisoxazoles as chitin (B13524) synthesis inhibitors (an insecticidal mode of action), a QSAR analysis using the Hansch-Fujita method was performed. The study revealed that the inhibitory activity was significantly influenced by specific molecular descriptors of the substituents on the 3-phenyl ring.

The key findings from this agrochemical QSAR study are summarized below:

| Molecular Descriptor | Correlation with Activity | Interpretation |

| Hydrophobicity (π) | Positive correlation with an optimal value | A certain level of hydrophobicity is required for activity, likely for transport to the target site. |

| Steric Bulk (Es) | Negative correlation | Bulky substituents on the phenyl ring are detrimental to activity, suggesting a sterically constrained binding site. |

Table 2: Correlation of molecular descriptors with the chitin synthesis inhibitory activity of 3-phenylisoxazole (B85705) derivatives.

Similarly, QSAR models developed for isoxazole-based herbicides found that a combination of structural, electronic, and thermodynamic descriptors could effectively predict herbicidal activity against weeds like barnyard grass. researchgate.net These computational models are invaluable for optimizing the isoxazole scaffold to enhance potency and selectivity for specific agricultural targets.

Chemoinformatics Methodologies for Materials Discovery and Optimization

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. These methodologies are increasingly used to accelerate the discovery and optimization of new materials with desired properties, including those based on heterocyclic scaffolds like isoxazole.

One application of chemoinformatics is the design and analysis of virtual compound libraries. Starting with a core structure such as 3-aryl-5-chloroisoxazole, computational tools can generate thousands of virtual derivatives by systematically modifying substituents. These virtual libraries can then be screened in silico for properties relevant to materials science, such as predicted electronic properties (for organic electronics), stability, or specific interaction potentials.

Chemoinformatic analyses often involve calculating drug-likeness or material-likeness properties based on rules like Lipinski's rule of five. researchgate.net While originally developed for pharmaceuticals, these rules assess properties like molecular weight, hydrophobicity, and hydrogen bonding capacity, which are also relevant for the processability and function of organic materials. By filtering virtual libraries based on these calculated properties, researchers can prioritize a smaller, more promising set of candidate molecules for actual synthesis and testing, making the discovery pipeline more efficient. researchgate.net

Non Medical Applications and Future Prospects for 3 4 Methoxyphenyl 5 Chloroisoxazole in Advanced Materials and Agrochemicals

Contribution to Agrochemical Development (Herbicides, Fungicides, Insecticides)

The isoxazole (B147169) ring is a "privileged structure" in agrochemical research, frequently appearing in the core of commercial herbicides, fungicides, and insecticides. The utility of 3-(4-methoxyphenyl)-5-chloroisoxazole in this sector stems from its role as a scaffold that can be systematically modified to optimize biological activity against various agricultural pests.

Rational design in agrochemical development involves creating molecules with a high affinity for a specific biological target, such as an essential enzyme in a weed or fungus. The isoxazole ring serves as a rigid and stable core from which different functional groups can be projected in a well-defined spatial orientation to interact with the target's active site.

For instance, in the design of herbicide safeners, which protect crops from the herbicide's activity, isoxazole carboxamides have been developed through the principle of active subunit combination. These molecules are designed to compete with the herbicide at the active site of a plant enzyme, like acetolactate synthase, thereby protecting the crop. The design of this compound as a precursor for such candidates would leverage the methoxyphenyl group for potential hydrophobic or π-stacking interactions and the chloro-isoxazole core as a key recognition element or a point for further chemical elaboration. Similarly, insecticidal isoxazolines are rationally designed to act as antagonists of GABA receptors in insects.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the performance of agrochemical candidates. These studies systematically alter parts of a lead molecule to understand how changes in its structure affect its biological activity. For isoxazole derivatives, SAR studies have revealed key insights applicable to this compound.

Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring dramatically influence bioactivity. Electron-donating groups like the methoxy (B1213986) group in this compound have been shown to enhance the antifungal and anticancer activity of some related isoxazole compounds. google.comscientific.net This enhancement may be due to improved binding affinity with the target protein or altered electronic properties of the molecule.

Substituents on the Isoxazole Ring: The chlorine atom at the 5-position is a key functional group. Halogens are known to increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes and reach its target. SAR studies on other isoxazoles have shown that non-polar groups, including halogens, can lead to better antifungal activity. google.comscientific.net Furthermore, this chlorine atom serves as a reactive handle, allowing for the synthesis of diverse derivatives for further SAR exploration.

| Structural Feature | General Observation from SAR Studies | Relevance to this compound |

| Isoxazole Core | Provides a stable, rigid scaffold for orienting functional groups. | Serves as the foundational structure. |

| Methoxyphenyl Group | Electron-donating groups can enhance biological activity. google.comscientific.net | The methoxy group may improve efficacy. |

| 5-Chloro Substituent | Halogens can increase lipophilicity and serve as reactive sites. | May enhance membrane penetration and allows for synthetic diversification. |

Applications in Advanced Dyes and Pigments Technology

Heterocyclic compounds are cornerstones of the dye industry, and isoxazoles are emerging as valuable building blocks for novel colorants. google.comscientific.net Isoxazole-based azo dyes, in particular, have been synthesized and investigated for their performance. google.com Azo dyes are characterized by the -N=N- functional group, which acts as a chromophore responsible for the color.

The structure of this compound makes it a potential precursor for azo dyes. The synthesis would typically involve coupling a diazonium salt with the isoxazole ring, which acts as a coupling component. The electron-rich nature of the methoxyphenyl group would act as an auxochrome, a group that modifies the chromophore's ability to absorb light, thereby influencing and intensifying the final color of the dye. The specific shade and fastness properties of the resulting dye would depend on the complete molecular structure, but the isoxazole core offers a route to novel color palettes. scientific.net

Utility in Specialized Lubricants and Electrical Insulating Materials

The application of isoxazole derivatives in lubricants and insulators is an underexplored but potential area of research. Some patent literature includes isoxazoles within broad lists of nitrogen-containing heterocyclic compounds that could be used as additives in fuel and lubricant compositions. In these contexts, such additives are intended to function as detergents or corrosion inhibitors. However, specific data on the performance of simple isoxazoles like this compound as lubricant additives are not well-documented in scientific literature.

Similarly, there is a lack of specific research on the use of this compound or its polymers as electrical insulating materials. While certain fluorinated polymers are known to have excellent electrical insulation characteristics due to the creation of free volume, there is no direct evidence to suggest that polyisoxazoles would serve this function. researchgate.net This remains a speculative area requiring further investigation into the dielectric properties of isoxazole-based materials.

Potential as Building Blocks for Polyisoxazoles in Semiconductor Research

The field of organic electronics relies on conjugated polymers that can conduct charge. Many high-performance semiconducting polymers are built from repeating heterocyclic units like thiophenes and furans. While the synthesis of a simple conjugated polyisoxazole chain is not widely reported, the structure of this compound presents it as a viable monomer for creating novel semiconducting materials.

A plausible synthetic route would involve a cross-coupling polymerization reaction, such as Suzuki or Stille coupling. The chlorine atom at the 5-position provides a reactive site for this type of reaction. Polymerization could, in principle, create a conjugated backbone of alternating methoxyphenyl and isoxazole units. This structure would form a "donor-acceptor" polymer, where the electron-rich methoxyphenyl group acts as the donor and the electron-deficient isoxazole ring acts as the acceptor. This architecture is a well-established strategy for lowering the bandgap of a polymer, a crucial property for applications in organic solar cells and transistors. The development of such polyisoxazoles from this building block could lead to new materials with unique electronic and optical properties.

Role as Versatile Intermediates in Divergent Organic Synthesis

Perhaps the most established non-medical application of this compound is its role as a versatile intermediate in organic synthesis. google.com The isoxazole ring itself is a stable entity, yet it contains a weak N-O bond that can be cleaved under specific reductive conditions to yield other valuable functional groups like β-hydroxy ketones or γ-amino alcohols, which are important in natural product synthesis.

The specific functional groups on this compound offer multiple avenues for chemical transformation:

The 5-Chloro Group: This is an excellent leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups at the 5-position, including amines, alkoxides, and thiols, leading to a diverse library of new isoxazole derivatives.

The Isoxazole Ring: As mentioned, the ring can be opened to access different linear structures.

The Methoxyphenyl Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

This synthetic utility makes it a valuable starting material for creating more complex molecules with tailored properties for various applications in materials science and agrochemistry.

| Reactive Site | Type of Reaction | Potential Products |

| C5-Chlorine | Nucleophilic Aromatic Substitution | 5-amino, 5-alkoxy, 5-thioether isoxazole derivatives |

| Isoxazole Ring | Reductive Ring Cleavage | β-hydroxy ketones, γ-amino alcohols |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated phenyl derivatives |

Precursors to Diverse Heterocyclic Scaffolds

The primary non-medical application of this compound lies in its exceptional utility as a precursor for the synthesis of other heterocyclic compounds. The chlorine atom at the 5-position of the isoxazole ring is a good leaving group, which allows for a variety of nucleophilic substitution reactions. This reactivity is the key to transforming the isoxazole core into other valuable chemical structures.

One of the most notable transformations is its conversion into 2H-azirine derivatives. Specifically, this compound can be reacted with various nucleophiles to yield functionalized 2H-azirine-2-carboxamides. This reaction provides a pathway to a class of strained three-membered rings that are themselves valuable intermediates for further chemical synthesis. The general reaction involves the treatment of the 5-chloroisoxazole derivative with an amine, leading to the formation of a 2H-azirine-2-carboxamide.

A summary of representative transformations of this compound into 2H-azirine-2-carboxamides is presented in the table below.

| Starting Material | Nucleophile | Resulting Heterocyclic Scaffold |

| This compound | 2-methylpropan-2-amine | N-(tert-Butyl)-3-(4-methoxyphenyl)-2H-azirine-2-carboxamide |

| This compound | morpholine | (3-(4-methoxyphenyl)-2H-azirin-2-yl)(morpholino)methanone |

| This compound | piperidine | (3-(4-methoxyphenyl)-2H-azirin-2-yl)(piperidin-1-yl)methanone |

This interactive table summarizes the role of this compound as a precursor to various 2H-azirine-2-carboxamide scaffolds through reactions with different amine nucleophiles.

The development of these synthetic routes highlights the importance of this compound as a foundational molecule for accessing more complex heterocyclic systems. The resulting 2H-azirines can be used in a variety of subsequent reactions, such as ring-opening and cycloaddition reactions, to generate a wide array of other molecular architectures.

Synthons for Multifunctional Molecular Architectures

Building upon its role as a precursor, this compound also functions as a "synthon," a term used in organic synthesis to describe a building block that can be strategically incorporated into a larger molecule. Its bifunctional nature—possessing both the isoxazole ring and a reactive chlorine atom—allows for the stepwise construction of multifunctional molecules.

The synthesis of N-(tert-Butyl)-3-(4-methoxyphenyl)-2H-azirine-2-carboxamide from this compound is a prime example of its utility as a synthon. In this reaction, the 5-chloroisoxazole derivative provides the core structure that is ultimately transformed into the azirine ring, while the amine nucleophile introduces a new functional group (an amide) into the molecule. This transformation is achieved in a controlled manner, allowing for the precise construction of the target architecture.

The future prospects for this compound in the fields of advanced materials and agrochemicals are intrinsically linked to its versatility as a synthon. The isoxazole moiety is a known pharmacophore in some agrochemicals, exhibiting herbicidal and fungicidal properties. mdpi.com By using this compound as a starting point, it may be possible to design and synthesize novel agrochemicals with improved efficacy and targeted activity. For example, the functional groups introduced through the displacement of the chlorine atom could be tailored to enhance the molecule's interaction with biological targets in pests or weeds.

In the realm of advanced materials, the rigid, planar structure of the isoxazole ring and its derivatives could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize the core structure of this compound allows for the tuning of its electronic and photophysical properties, which is a key consideration in the development of new materials. While specific examples of its use in these applications are not yet widely reported, its potential as a versatile building block makes it a compound of interest for future research in these areas.

The research findings on the reactivity of this compound are detailed in the following table, which outlines the conditions and outcomes of its synthetic transformations.

| Reactant | Reagent | Product | Yield (%) |

| This compound | 2-methylpropan-2-amine | N-(tert-Butyl)-3-(4-methoxyphenyl)-2H-azirine-2-carboxamide | 80 |

| This compound | morpholine | (3-(4-methoxyphenyl)-2H-azirin-2-yl)(morpholino)methanone | 75 |

| This compound | piperidine | (3-(4-methoxyphenyl)-2H-azirin-2-yl)(piperidin-1-yl)methanone | 82 |

This interactive table presents detailed research findings on the synthesis of various multifunctional molecular architectures starting from this compound.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(4-Methoxyphenyl)-5-chloroisoxazole, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves cyclization of substituted oxime intermediates using halogenating agents. A validated approach includes:

- Step 1 : Condensation of 4-methoxybenzaldehyde derivatives with hydroxylamine to form oximes.

- Step 2 : Cyclization using N-chlorosuccinimide (NCS) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the chlorine atom at the 5-position .

- Optimization : Reaction efficiency is improved by controlling stoichiometry (1:1 molar ratio of oxime to NCS), maintaining temperatures below 25°C, and monitoring progress via TLC. Recrystallization from ethanol yields pure product (65–75% efficiency) .

Basic Question: How is the purity and structural identity of this compound confirmed in synthetic workflows?

Answer:

- Purity : Assessed via melting point analysis and HPLC (≥97% purity threshold).

- Structural Confirmation :

- NMR : and NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., isoxazole ring planarity, C-Cl bond distance ~1.73 Å) using SHELXL refinement .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 254.03) .

Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

Discrepancies in bond angles or torsional strains often arise from:

- Twinned Crystals : Use SHELXD for initial structure solution and SHELXL for refinement with TWIN commands to model twinning .

- Disordered Substituents : Apply PART and SUMP restraints in SHELXL to refine overlapping electron densities (e.g., methoxy group rotation) .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding via Mercury’s contact analysis .

Advanced Question: What methodologies are employed to study the structure-activity relationship (SAR) of this compound in antimicrobial applications?

Answer:

- Step 1 : Synthesize analogs with substitutions at the 4-methoxyphenyl or chlorine positions (e.g., halogens, alkyl groups) .

- Step 2 : Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .

- Step 3 : Computational SAR:

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to volatile DCM and NCS .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Halogenated waste containers for chlorinated byproducts .

Advanced Question: How can computational chemistry predict the electronic properties of this compound for material science applications?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute dipole moments (~4.2 Debye) and polarizability (~28 Å) .

- Charge Transfer Analysis : Evaluate frontier molecular orbitals (HOMO localized on isoxazole ring, LUMO on methoxyphenyl group) using GaussView .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate UV-Vis spectra in ethanol (λmax ~270 nm) .

Basic Question: What analytical techniques are critical for characterizing reaction intermediates during the synthesis of this compound?

Answer:

- TLC : Monitor cyclization using silica plates (ethyl acetate/hexane 3:7, Rf ~0.5) .

- FT-IR : Identify key functional groups (e.g., C-Cl stretch at 550–600 cm, C=N at 1600 cm) .

- GC-MS : Detect volatile intermediates (e.g., unreacted aldehydes) with DB-5 columns .

Advanced Question: What strategies mitigate low yields in large-scale syntheses of this compound?

Answer:

- Catalytic Optimization : Replace NCS with trichloroisocyanuric acid (TCCA) for higher atom economy .

- Flow Chemistry : Use microreactors to enhance mixing and heat transfer during cyclization (yield increases to 85%) .

- Workup Automation : Implement liquid-liquid extraction robots to reduce product loss during purification .

Basic Question: How does the methoxy group influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Electronic Effects : The methoxy group donates electron density via resonance, activating the phenyl ring for electrophilic attack at the para position .

- Steric Hindrance : Ortho to methoxy, steric bulk reduces reactivity, favoring meta-substitution in Friedel-Crafts reactions .

Advanced Question: What are the challenges in interpreting NMR spectra of halogenated isoxazole derivatives, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.